Cas no 1806416-10-3 (2,6-Diiodo-4-fluoromandelic acid)
2,6-Diiodo-4-fluoromandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2,6-Diiodo-4-fluoromandelic acid
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- Inchi: 1S/C8H5FI2O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14)
- InChI Key: GLOTVHDUBFLQQI-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1C(C(=O)O)O)I)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 2.2
- Topological Polar Surface Area: 57.5
2,6-Diiodo-4-fluoromandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024428-250mg |
2,6-Diiodo-4-fluoromandelic acid |
1806416-10-3 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015024428-500mg |
2,6-Diiodo-4-fluoromandelic acid |
1806416-10-3 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015024428-1g |
2,6-Diiodo-4-fluoromandelic acid |
1806416-10-3 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
2,6-Diiodo-4-fluoromandelic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 2,6-Diiodo-4-fluoromandelic acid
Introduction to 2,6-Diiodo-4-fluoromandelic Acid (CAS No. 1806416-10-3)
2,6-Diiodo-4-fluoromandelic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential applications. With the CAS number 1806416-10-3, this compound represents a derivative of mandelic acid, featuring halogen substituents that enhance its reactivity and utility in synthetic chemistry. The presence of both iodine and fluorine atoms at specific positions in its molecular framework makes it a valuable intermediate in the development of various bioactive molecules.
The structural motif of 2,6-diiodo-4-fluoromandelic acid consists of a benzene ring substituted with an iodo group at the 2-position, another at the 6-position, and a fluorine atom at the 4-position, along with a carboxylic acid group and a hydroxyl group at the 1 and 3 positions, respectively. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for further functionalization. The halogen atoms, especially the iodine atoms, are known to be highly reactive toward various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in drug discovery and material science.
In recent years, 2,6-diiodo-4-fluoromandelic acid has been explored as a key intermediate in the synthesis of novel pharmaceutical agents. Its ability to undergo selective transformations allows chemists to construct complex molecular architectures efficiently. One of the most notable applications of this compound is in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluorine atom, in particular, plays a pivotal role in modulating metabolic stability and binding affinity of drug candidates.
Recent studies have highlighted the utility of 2,6-diiodo-4-fluoromandelic acid in generating libraries of compounds for high-throughput screening. Researchers have leveraged its reactivity to introduce diverse functional groups, enabling the rapid identification of lead compounds with therapeutic potential. For instance, modifications involving palladium-catalyzed coupling reactions have been utilized to append various pharmacophores to the mandelic backbone, leading to the discovery of molecules with improved pharmacokinetic profiles.
The compound's significance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly utilizing 2,6-diiodo-4-fluoromandelic acid as a starting material for synthesizing advanced intermediates that are integral to modern drug formulations. Its role in constructing heterocyclic scaffolds has been particularly noteworthy, as heterocycles are prevalent in many bioactive molecules. The introduction of fluorine and iodine substituents enhances lipophilicity and binding interactions with biological targets, making it an indispensable tool in medicinal chemistry.
The synthesis of 2,6-diiodo-4-fluoromandelic acid itself is an intriguing challenge that has been addressed through multiple methodologies. Traditional approaches involve halogenation reactions on mandelic acid derivatives, while more recent techniques employ transition-metal catalysis to achieve regioselective functionalization. Advances in synthetic protocols have not only improved yields but also reduced byproduct formation, making large-scale production more feasible.
In conclusion, 2,6-diiodo-4-fluoromandelic acid (CAS No. 1806416-10-3) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable asset for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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